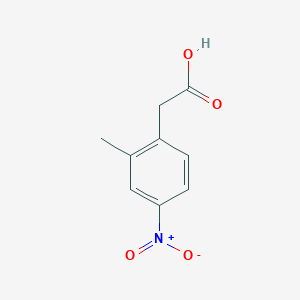![molecular formula C8H8ClNO B13096983 (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that features a pyridine ring fused to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with cyclopentanone in the presence of a base, followed by reduction and subsequent cyclization to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]pyridin-7-ol: A structurally similar compound with a sulfur atom in place of the nitrogen atom in the pyridine ring.
Pyridin-2-ol: A simpler analog with a hydroxyl group attached to the pyridine ring.
Uniqueness
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to its specific structural features, including the fused cyclopentane ring and the presence of a chlorine atom. These characteristics confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClNO |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
(7S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2/t6-/m0/s1 |
Clé InChI |
XZVGQEYEEUNMQM-LURJTMIESA-N |
SMILES isomérique |
C1CC2=C([C@H]1O)N=C(C=C2)Cl |
SMILES canonique |
C1CC2=C(C1O)N=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


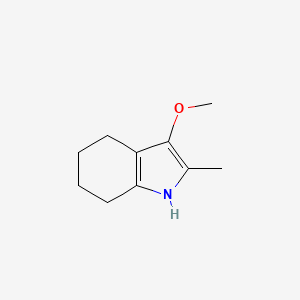
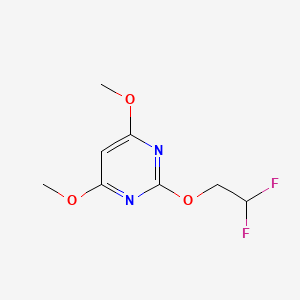


![3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one](/img/structure/B13096917.png)
![7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13096922.png)
![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)
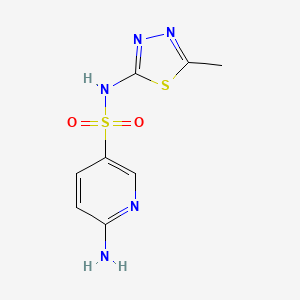
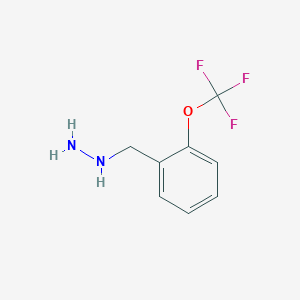
![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)

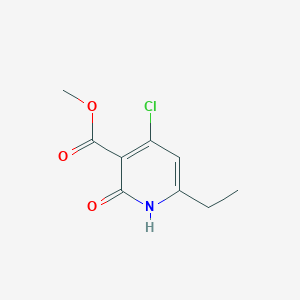
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)
